![molecular formula C11H13NO2 B3085453 N-[(2-methoxyphenyl)methyl]prop-2-enamide CAS No. 1155978-96-3](/img/structure/B3085453.png)
N-[(2-methoxyphenyl)methyl]prop-2-enamide
概要
説明
N-[(2-methoxyphenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, N-(2-methoxybenzyl)acrylamide. This compound is characterized by the presence of an amide group attached to a benzene ring substituted with a methoxy group and an acrylamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 2-methoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methoxybenzylamine+acryloyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(2-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[(2-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: The amide group can be reduced to an amine group, resulting in the formation of N-[(2-methoxyphenyl)methyl]prop-2-enamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: N-[(2-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: N-[(2-methoxyphenyl)methyl]prop-2-enamine.
Substitution: N-[(2-halophenyl)methyl]prop-2-enamide (where halo represents Cl, Br, etc.).
科学的研究の応用
N-[(2-methoxyphenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[(2-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide moiety play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its target, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- N-(3-methoxyphenyl)prop-2-enamide
- N-(2,2-dimethoxyethyl)prop-2-enamide
- N-(2-hydroxyphenyl)methyl]prop-2-enamide
Uniqueness
N-[(2-methoxyphenyl)methyl]prop-2-enamide is unique due to the presence of the methoxy group at the ortho position relative to the amide group. This structural feature influences its reactivity and binding properties, making it distinct from other similar compounds. The ortho-methoxy group can participate in intramolecular hydrogen bonding, which can affect the compound’s stability and reactivity.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBPTPKMLQTSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B3085378.png)
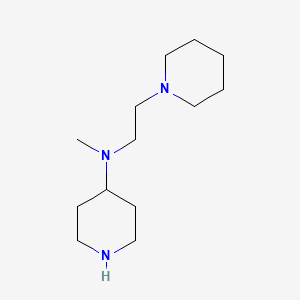
![Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate](/img/structure/B3085403.png)
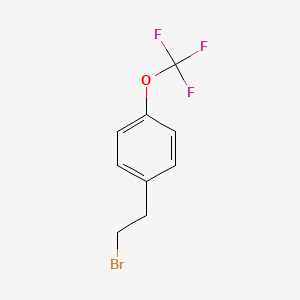

![(2S,3S,5R)-3-Chloromethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid benzhydryl ester](/img/structure/B3085418.png)

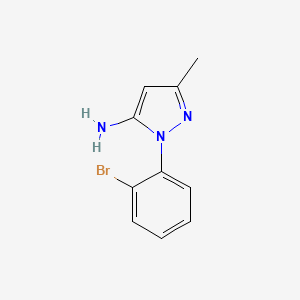
![3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3085425.png)
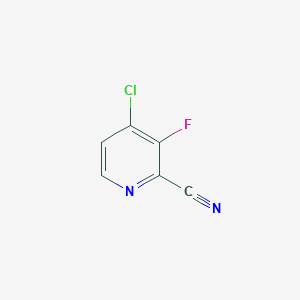
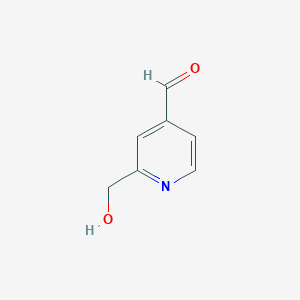
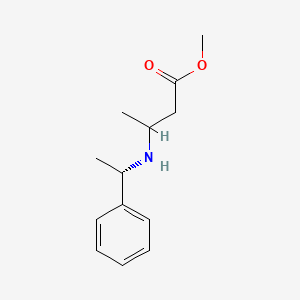
![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)

